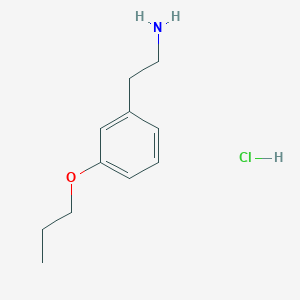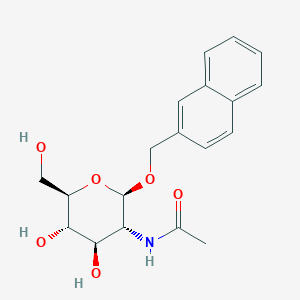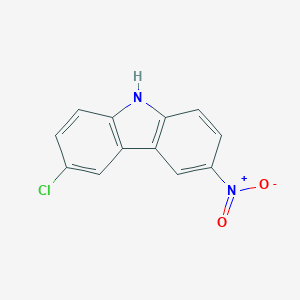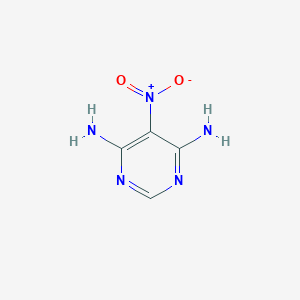
4-iodo-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodo-1,3-dihydro-2H-indol-2-one is a chemical compound with the linear formula C8H6INO . It has a molecular weight of 259.05 . The compound is a brown solid and is stored at temperatures between 0-8°C .
Synthesis Analysis
While specific synthesis methods for 4-iodo-1,3-dihydro-2H-indol-2-one were not found, it’s known that 1,3-dihydro-2H-indol-2-ones derivatives exhibit a wide variety of biodynamic activities . These observations have led to the synthesis of new indole-2-one derivatives .Molecular Structure Analysis
The InChI code for 4-iodo-1,3-dihydro-2H-indol-2-one is 1S/C8H6INO/c9-6-2-1-3-7-5(6)4-8(11)10-7/h1-4,10-11H . This indicates the presence of iodine, carbon, hydrogen, nitrogen, and oxygen atoms in the compound.Physical And Chemical Properties Analysis
4-Iodo-1,3-dihydro-2H-indol-2-one is a brown solid . It has a molecular weight of 259.05 and its linear formula is C8H6INO . The compound is stored at temperatures between 0-8°C .Wissenschaftliche Forschungsanwendungen
Indole Synthesis and Classification
Indole derivatives, such as 4-iodo-1,3-dihydro-2H-indol-2-one, are central to numerous organic synthesis methods and pharmaceutical applications. A comprehensive review on indole synthesis methods highlighted the diversity of strategies developed over the years, offering a framework for classifying all indole syntheses into nine strategic approaches, reflecting the versatility and complexity of indole chemistry (Taber & Tirunahari, 2011).
C2-Functionalization of Indole
The C2-functionalization of indoles, through umpolung techniques, represents a significant area of interest due to the biological and synthetic importance of indole derivatives. This approach, particularly relevant for derivatives like 4-iodo-1,3-dihydro-2H-indol-2-one, enables the synthesis of compounds that are otherwise challenging to produce using traditional methods (Deka, Deb, & Baruah, 2020).
Photocatalytic Applications
Research on g-C3N4-based photocatalysts has shown that indole derivatives can be involved in various photocatalytic processes, potentially impacting environmental and energy-related applications. These studies underline the importance of indole structures in designing effective photocatalysts for environmental remediation and energy conversion (Wen, Xie, Chen, & Li, 2017).
Biological and Medicinal Applications
The biological and medicinal applications of indoles and indazoles have been extensively reviewed, highlighting their significant role in developing treatments for various diseases. Indole derivatives exhibit a wide range of biological activities, including antibacterial, anticancer, antioxidants, anti-inflammatory, and antiviral properties, suggesting the potential therapeutic applications of compounds like 4-iodo-1,3-dihydro-2H-indol-2-one (Ali, Dar, Pradhan, & Farooqui, 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-iodo-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6INO/c9-6-2-1-3-7-5(6)4-8(11)10-7/h1-3H,4H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVJYSYFLBFUGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2I)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6INO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40448508 |
Source


|
| Record name | 4-Iodo-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40448508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-iodo-1,3-dihydro-2H-indol-2-one | |
CAS RN |
179536-52-8 |
Source


|
| Record name | 4-Iodo-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40448508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Chloro-4-methylbenzo[b]thiophene](/img/structure/B171711.png)



![(3aR,4R,5R,6aS)-4-((E)-4-(3-Chlorophenoxy)-3-oxobut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B171721.png)




![2-(Imidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B171744.png)
